molecular formula C7H7BF2O2 B1471145 (2,4-Difluoro-3-methylphenyl)boronic acid CAS No. 1619980-13-0

(2,4-Difluoro-3-methylphenyl)boronic acid

Cat. No. B1471145
CAS RN: 1619980-13-0
M. Wt: 171.94 g/mol
InChI Key: UEVQAPSBQZFLML-UHFFFAOYSA-N
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Description

“(2,4-Difluoro-3-methylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H7BF2O2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

Boronic acids, including “(2,4-Difluoro-3-methylphenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The molecular structure of “(2,4-Difluoro-3-methylphenyl)boronic acid” is essentially planar . This indicates electronic delocalization between the dihydroxyboryl group and the aromatic ring .


Chemical Reactions Analysis

Boronic acids, such as “(2,4-Difluoro-3-methylphenyl)boronic acid”, have been used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . They can also react with aryl aldehydes using a Ni catalyst to produce fluorodiarylmethanols .


Physical And Chemical Properties Analysis

“(2,4-Difluoro-3-methylphenyl)boronic acid” has a molecular weight of 171.94 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

“(2,4-Difluoro-3-methylphenyl)boronic acid” is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Fluorinated Biaryl Derivatives

This compound is used to synthesize fluorinated biaryl derivatives via the Suzuki cross-coupling reaction with aryl and heteroaryl halides .

Production of Flurodiarylmethanols

“(2,4-Difluoro-3-methylphenyl)boronic acid” is used to produce flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .

Synthesis of Conjugated Fluorodiazaborinines

This compound is used to synthesize conjugated fluorodiazaborinines by treating with diamines via an intermolecular dehydration reaction. These fluorodiazaborinines are used for the detection of explosives .

Sensing Applications

Boronic acids, including “(2,4-Difluoro-3-methylphenyl)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .

Biochemical Tools

Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Mechanism of Action

Target of Action

The primary target of (2,4-Difluoro-3-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The (2,4-Difluoro-3-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The (2,4-Difluoro-3-methylphenyl)boronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of (2,4-Difluoro-3-methylphenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

The action of (2,4-Difluoro-3-methylphenyl)boronic acid is influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound.

Safety and Hazards

“(2,4-Difluoro-3-methylphenyl)boronic acid” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding getting the substance in the eyes, on the skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

(2,4-difluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVQAPSBQZFLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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